
tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a white crystalline solid with the molecular formula C16H21NO3 and a molecular weight of 275.3 g/mol. It belongs to the class of cyclic carbamates and is commonly used as a protecting group in peptide synthesis.
Vorbereitungsmethoden
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl carbamate, benzyl bromide, and cyclobutanone in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
. In medicinal chemistry, it can be used as a starting material for the synthesis of bioactive compounds. In drug delivery, it can serve as a protecting group for sensitive functional groups, enhancing the stability and bioavailability of drugs. In peptide synthesis, it is commonly used as a protecting group to prevent unwanted side reactions during the synthesis process.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can modulate neuronal activity and have potential therapeutic implications for conditions such as epilepsy and neuropathic pain .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate can be compared with other similar compounds, such as tert-butyl (3-oxocyclobutyl)carbamate and tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate . These compounds share similar structural features but differ in their specific functional groups and applications. For example, tert-butyl (3-oxocyclobutyl)carbamate is used in organic synthesis and catalysis, while tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate is an intermediate in the synthesis of anticonvulsant drugs .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in medicinal chemistry, drug delivery, and peptide synthesis. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to advancements in scientific research.
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-16(10-13(18)11-16)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
CWZHQJAJONTFGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)
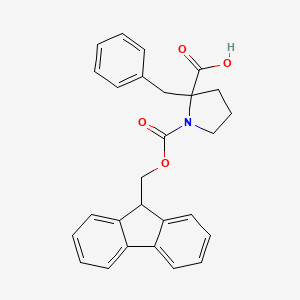
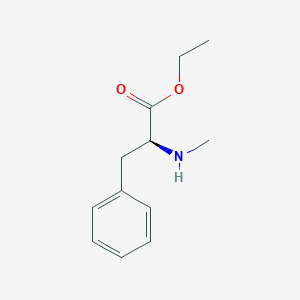
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
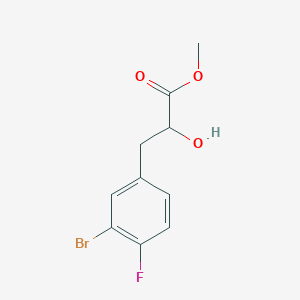
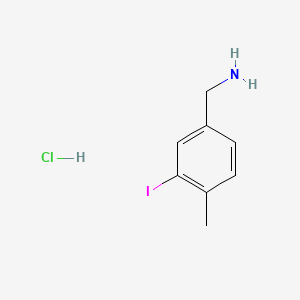
![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)

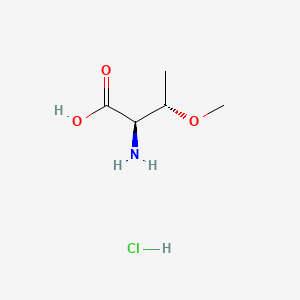
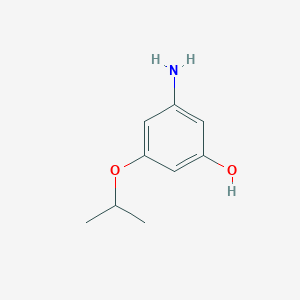
![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)
![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)

